4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c15-14-12(13(16-20-14)9-3-4-17-6-9)8-1-2-10-11(5-8)19-7-18-10/h1-6H,7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBANOTKYWSNJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(ON=C3C4=COC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₀N₂O₄
- Molecular Weight : 270.24 g/mol
- CAS Number : 1096939-78-4
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, particularly in relation to enzyme inhibition and receptor modulation.
Enzyme Inhibition
Studies have shown that various oxazoles can act as inhibitors for different enzyme classes, including kinases and phosphatases. For example, the structural analogs of oxazoles have been reported to inhibit dual-specificity kinases, which are crucial in cancer cell signaling pathways .
Receptor Interaction
The compound's structural features suggest potential interactions with G protein-coupled receptors (GPCRs). GPCRs play a significant role in various physiological processes and are common targets for drug discovery.
The biological activity of this compound may involve:
- Receptor Modulation : The benzodioxole moiety is known for its ability to interact with neurotransmitter receptors.
- Enzyme Inhibition : The oxazole ring can facilitate binding to active sites of enzymes involved in cellular signaling.
Study 1: Enzyme Profiling
A comprehensive profiling study analyzed the interactions of various chemicals with over 300 enzymatic assays. It was found that compounds similar to this compound showed significant inhibition against several kinases and phosphatases .
| Assay Category | Total Assays | Active Compounds | Active % |
|---|---|---|---|
| Kinase | 37 | 32 | 86% |
| Phosphatase | 19 | 27 | 142% |
Study 2: GPCR Interaction
Research on GPCRs indicated that compounds with similar scaffolds can effectively modulate receptor activity, leading to alterations in intracellular signaling pathways. This modulation has implications for therapeutic strategies targeting conditions like hypertension and depression .
Comparison with Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine (CAS 1097012-01-5)
4-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine (CAS 1094350-91-0)
- Positional Isomerism : The furan substituent is at the 2-position instead of 3.
- Implications : Furan-2-yl vs. 3-yl substitution may affect electronic distribution and intermolecular interactions, influencing crystallization behavior or binding properties in synthetic applications .
Heterocyclic Core Variations
5-(2-Furyl)-4H-1,2,4-triazol-3-amine
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
Physicochemical and Functional Comparisons
Q & A
Q. What are the common synthetic routes for 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, furan-3-carbaldehyde derivatives can react with benzodioxol-5-yl precursors under acidic or basic conditions to form the oxazole core. Key steps include:
- Cyclization : Use of acetic acid and anhydrous sodium acetate under reflux (8–10 hours) to facilitate ring closure .
- Substitution Reactions : Introduction of the benzodioxole moiety via nucleophilic aromatic substitution, requiring anhydrous solvents (e.g., DCM) and catalysts like pyridine .
- Critical Conditions : Temperature control (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for aldehyde:amine) to minimize side products.
Table 1 : Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Maximizes cyclization |
| Solvent | Glacial acetic acid | Enhances protonation |
| Reaction Time | 8–12 hours | Reduces byproducts |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions via coupling patterns (e.g., benzodioxole protons at δ 6.7–6.9 ppm) .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between benzodioxole and oxazole rings) and hydrogen-bonding networks. Single-crystal studies require slow evaporation from ethanol .
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at 3350–3450 cm⁻¹, C-O-C in benzodioxole at 1250 cm⁻¹) .
Q. What preliminary biological assays are recommended to screen for its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Agar diffusion assays against E. coli and S. aureus (MIC values <50 µg/mL suggest potency) .
- Cytotoxicity Assays : MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases or oxidoreductases (e.g., COX-2 inhibition at 10 µM) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., in water/DMSO) to assess aggregation propensity .
- Reaction Path Search : Quantum-mechanical tools (e.g., GRRM) identify transition states and intermediates for synthetic optimization .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial claims using both broth microdilution (static) and time-kill kinetics (dynamic) methods .
- Purity Verification : HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity, eliminating false positives from impurities .
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What experimental approaches elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace benzodioxole with benzofuran) and test bioactivity .
- 3D-QSAR Modeling : CoMFA/CoMSIA models correlate structural features (e.g., logP, polar surface area) with activity .
- Crystallographic Overlay : Superimpose active/inactive analogs to identify critical pharmacophore elements .
Table 2 : SAR Trends in Analogs
| Modification | Bioactivity Trend | Key Finding |
|---|---|---|
| Benzodioxole → Benzofuran | ↓ Anticancer activity | Benzodioxole enhances π-π stacking |
| NH₂ → NMe₂ | ↑ Solubility, ↓ potency | Free NH₂ critical for H-bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
